molecular formula C9H8N2O2 B8634494 3,6-Diamino-2H-chromen-2-one

3,6-Diamino-2H-chromen-2-one

Cat. No. B8634494
M. Wt: 176.17 g/mol
InChI Key: HNFZRVRPBNVKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07700375B2

Procedure details

To a solution composed of 12.63 mL of 12 M hydrochloric acid in 6.32 mL ethanol was added 0.919 g (4.2 mmol) of compound 2. The solution was heated to reflux for 30 min and then cooled to 4° C. overnight. The resulting precipitate was removed by filtration and dissolved in a minimal volume of distilled water. The solution was neutralized by addition of 25% ammonium hydroxide and cooled at 4° C. for three hours. The resulting precipitate was removed by filtration and recrystallized from water to give a yellow compound (3) (0.484 g, 2.7 mmol) in 65% yield. mp 183-186° C. (lit: 183-184° C.). FTIR (KBr) (cm−1): 3420, 3340, 1690, 1635. 1H-NMR (DMSO-d6): δ (ppm) 6.95 (d, J=8.5 Hz, 1H), 6.56 (s, 1H), 6.49 (d, J=2.4 Hz, 1H), 6.46 (dd, J=10.0 Hz, J=2.6 Hz, 1H), 5.48 (bs, 2H), 5.00 (bs, 2H). 13C-NMR (DMSO-d6): δ (ppm) 159.95, 146.50, 141.19, 134.13, 123.04, 116.75, 113.70, 109.30, 108.42. HRMS expected: 177.05920; found: 177.05979.
Quantity
12.63 mL
Type
reactant
Reaction Step One
Quantity
0.919 g
Type
reactant
Reaction Step Two
Quantity
6.32 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[C:7](=[O:17])[O:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2)(=O)C>C(O)C>[NH2:5][C:6]1[C:7](=[O:17])[O:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([NH2:16])=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
12.63 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.919 g
Type
reactant
Smiles
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)N)=O
Step Three
Name
Quantity
6.32 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimal volume of distilled water
ADDITION
Type
ADDITION
Details
The solution was neutralized by addition of 25% ammonium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 4° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
NC=1C(OC2=CC=C(C=C2C1)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.7 mmol
AMOUNT: MASS 0.484 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.